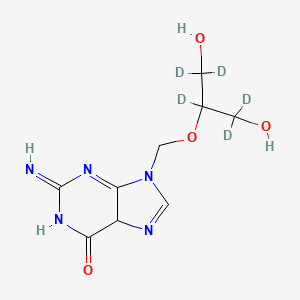
Ganciclovir D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganciclovir D5: is a deuterated form of ganciclovir, an antiviral medication used primarily to treat cytomegalovirus (CMV) infections. The deuterated version, this compound, contains five deuterium atoms, which can enhance the pharmacokinetic properties of the drug. This compound is particularly significant in the treatment of CMV retinitis in immunocompromised patients, including those with acquired immunodeficiency syndrome (AIDS).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ganciclovir D5 involves the incorporation of deuterium atoms into the ganciclovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced synthesis techniques to ensure the consistent production of the compound. Quality control measures are implemented to verify the incorporation of deuterium and the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ganciclovir D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction can result in the formation of alcohols.
Scientific Research Applications
Chemistry: Ganciclovir D5 is used in chemical research to study the effects of deuterium incorporation on the stability and reactivity of antiviral compounds. It serves as a model compound for understanding the behavior of deuterated drugs.
Biology: In biological research, this compound is used to investigate the metabolic pathways and mechanisms of action of antiviral drugs. It helps in understanding how deuterium affects the pharmacokinetics and pharmacodynamics of the compound.
Medicine: Medically, this compound is used in the treatment of CMV infections, particularly in immunocompromised patients. Its enhanced stability and reduced toxicity make it a valuable option for long-term treatment.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties make it a valuable tool for drug design and optimization.
Mechanism of Action
Ganciclovir D5 exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is phosphorylated by viral kinases to form ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in the termination of viral DNA chain elongation, thereby inhibiting viral replication. The presence of deuterium atoms enhances the stability of the compound, prolonging its antiviral activity.
Comparison with Similar Compounds
Acyclovir: Another antiviral drug used to treat herpes simplex virus infections. It has a similar mechanism of action but differs in its pharmacokinetic properties.
Valganciclovir: A prodrug of ganciclovir that is used to improve oral bioavailability. It is converted to ganciclovir in the body.
Foscarnet: An antiviral drug that inhibits viral DNA polymerase by a different mechanism. It is used as an alternative to ganciclovir in cases of resistance.
Uniqueness of Ganciclovir D5: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and reduces its toxicity. This makes it a valuable option for long-term treatment of CMV infections, particularly in immunocompromised patients.
Properties
Molecular Formula |
C9H13N5O4 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-imino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17)/i1D2,2D2,5D |
InChI Key |
FFKBGTIFSPKIIE-QJWYSIDNSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2C1=NC(=N)NC2=O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


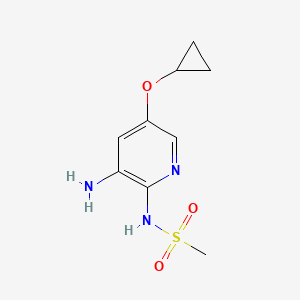

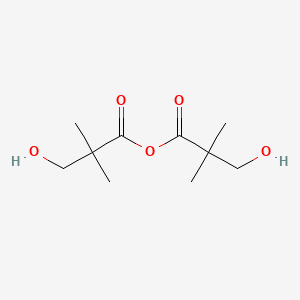

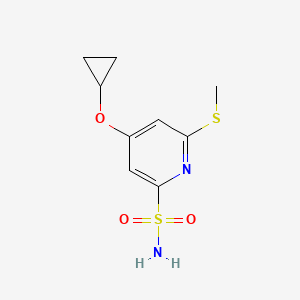
![1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride](/img/structure/B14807905.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)
![1-(3-{[(E)-(2-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14807913.png)
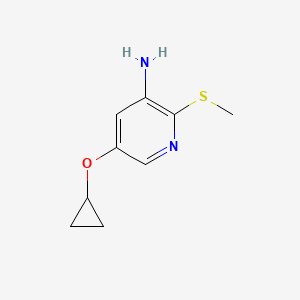
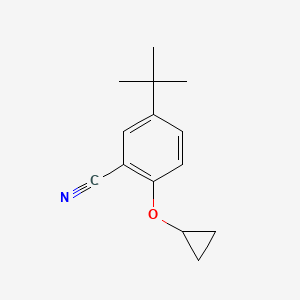
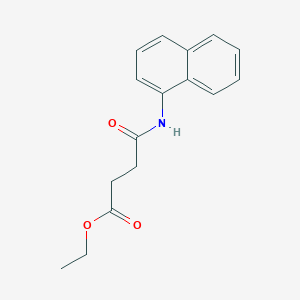
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14807944.png)
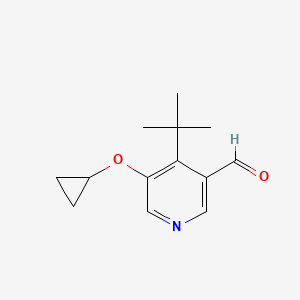
![3-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14807966.png)
